molecular formula C22H27F3N2O B5026350 1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

カタログ番号 B5026350
分子量: 392.5 g/mol
InChIキー: DWRTZTCCOSEOBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as BTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BTP is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for drug design.

作用機序

The exact mechanism of action of 1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not yet fully understood. However, it has been proposed that this compound acts as a serotonin receptor agonist, which may be responsible for its antidepressant and anxiolytic effects. This compound has also been found to exhibit affinity for dopamine and adrenergic receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may be responsible for its antidepressant and anxiolytic effects. This compound has also been found to decrease the levels of glutamate in the brain, which may contribute to its antipsychotic effects.

実験室実験の利点と制限

One of the main advantages of using 1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug design. This compound has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other drugs, which may require higher concentrations to achieve desired effects.

将来の方向性

There are several future directions for the study of 1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of neurological disorders. Another potential direction is to explore its potential use in combination therapy with other drugs to enhance its pharmacological effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

合成法

The synthesis of 1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-butoxybenzyl chloride with piperazine in the presence of a base, such as potassium carbonate, to yield 1-(4-butoxybenzyl)piperazine. The second step involves the reaction of 1-(4-butoxybenzyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst, such as palladium on carbon, to yield this compound.

科学的研究の応用

1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

特性

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N2O/c1-2-3-15-28-21-9-7-18(8-10-21)17-26-11-13-27(14-12-26)20-6-4-5-19(16-20)22(23,24)25/h4-10,16H,2-3,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRTZTCCOSEOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。